molecular formula C3H8N2O2 B2556669 (1Z)-N',3-Dihydroxypropanimidamide CAS No. 53370-50-6

(1Z)-N',3-Dihydroxypropanimidamide

Katalognummer: B2556669
CAS-Nummer: 53370-50-6
Molekulargewicht: 104.11 g/mol
InChI-Schlüssel: GBWDQWAJGWNKHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z)-N’,3-Dihydroxypropanimidamide is an organic compound with a unique structure that includes both hydroxyl and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’,3-Dihydroxypropanimidamide typically involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, often at a slightly elevated temperature to facilitate the formation of the desired product. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the product.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’,3-Dihydroxypropanimidamide may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z)-N’,3-Dihydroxypropanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(1Z)-N’,3-Dihydroxypropanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (1Z)-N’,3-Dihydroxypropanimidamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1Z)-N’,3-Dihydroxypropanamide: Similar structure but lacks the imidamide group.

    (1Z)-N’,3-Dihydroxybutanamide: Similar structure with an additional carbon in the backbone.

    (1Z)-N’,3-Dihydroxypropanethioamide: Similar structure with a sulfur atom replacing the oxygen in the amide group.

Uniqueness

(1Z)-N’,3-Dihydroxypropanimidamide is unique due to the presence of both hydroxyl and imidamide groups, which confer distinct chemical and biological properties. Its ability to form multiple hydrogen bonds makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

53370-50-6

Molekularformel

C3H8N2O2

Molekulargewicht

104.11 g/mol

IUPAC-Name

N',3-dihydroxypropanimidamide

InChI

InChI=1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5)

InChI-Schlüssel

GBWDQWAJGWNKHQ-UHFFFAOYSA-N

SMILES

C(CO)C(=NO)N

Isomerische SMILES

C(CO)/C(=N\O)/N

Kanonische SMILES

C(CO)C(=NO)N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.